
8-Amino-1-methyl-2,3-dihydroquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Amino-1-methyl-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an amino group at the 8th position, a methyl group at the 1st position, and a dihydroquinolinone core structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-1-methyl-2,3-dihydroquinolin-4(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, starting from 2-aminobenzylamine and methyl acetoacetate, the compound can be synthesized through a cyclization reaction in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters would be crucial in scaling up the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
8-Amino-1-methyl-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The amino and methyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-Amino-1-methyl-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The amino group may participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s effects on cellular pathways and molecular targets would depend on its specific structure and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A parent compound with a similar core structure.
8-Aminoquinoline: A derivative with an amino group at the 8th position.
1-Methylquinoline: A derivative with a methyl group at the 1st position.
Uniqueness
8-Amino-1-methyl-2,3-dihydroquinolin-4(1H)-one is unique due to the combination of its functional groups and core structure. This uniqueness may contribute to its distinct chemical and biological properties compared to other quinoline derivatives.
Propiedades
Fórmula molecular |
C10H12N2O |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
8-amino-1-methyl-2,3-dihydroquinolin-4-one |
InChI |
InChI=1S/C10H12N2O/c1-12-6-5-9(13)7-3-2-4-8(11)10(7)12/h2-4H,5-6,11H2,1H3 |
Clave InChI |
DSCWKRWSPRAAFU-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(=O)C2=C1C(=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


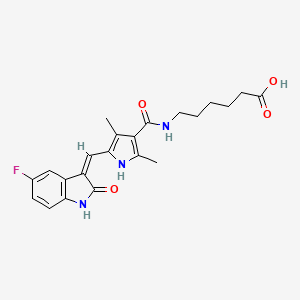

![Imidazo[1,2-b]pyridazin-2-amine](/img/structure/B12822431.png)
![3-Bromo-6-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12822433.png)

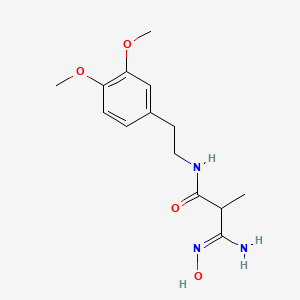

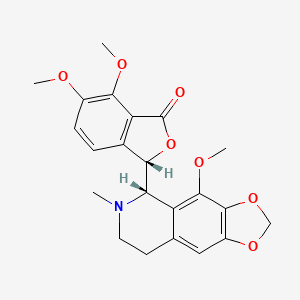

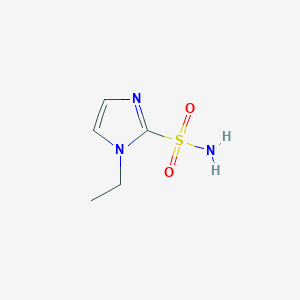

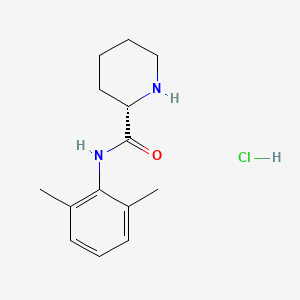
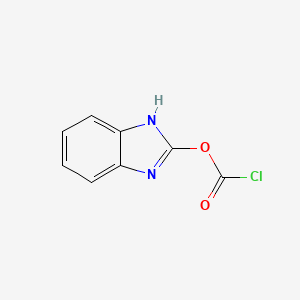
![9,10-Di([1,1'-biphenyl]-4-yl)-2,6-dibromo-9,10-dihydroanthracene-9,10-diol](/img/structure/B12822491.png)
